

Application Notes and Protocols for the Bromsulphalein (BSP) Retention Test

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Compound of Interest

Compound Name: Bromsulfalein

Cat. No.: B1263046

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromsulphalein (BSP) retention test is a widely utilized method for assessing hepatic function, particularly the liver's capacity for uptake, conjugation, and excretion of organic anions from the bloodstream.[1][2] This test is a valuable tool in preclinical research and drug development for evaluating potential hepatotoxicity of new chemical entities. The principle of the test involves the intravenous administration of a known amount of BSP dye, which is selectively taken up by hepatocytes, conjugated with glutathione, and subsequently excreted into the bile.[3][4][5] The rate of BSP clearance from the plasma is a sensitive indicator of liver function.[1]

Principle of the Test

Following intravenous injection, Bromsulphalein binds to plasma proteins and is transported to the liver. In the liver, BSP is taken up by hepatocytes via organic anion transporting polypeptides (OATPs).[6][7] Inside the hepatocytes, BSP is conjugated with glutathione. This conjugated BSP is then actively transported into the bile canaliculi, a process mediated by the multidrug resistance-associated protein 2 (MRP2). The amount of BSP remaining in the blood at a specific time point after injection reflects the efficiency of these hepatic processes.[1][3] Impaired liver function, due to hepatocellular damage or biliary obstruction, results in a

decreased clearance of BSP from the plasma and consequently, a higher retention of the dye.
[3]

Applications in Research and Drug Development

- **Assessment of Hepatotoxicity:** The BSP retention test is a sensitive method to detect early liver damage caused by xenobiotics.
- **Evaluation of Liver Function:** It provides a quantitative measure of the excretory function of the liver.[3][8]
- **Preclinical Safety Studies:** The test is often included in the battery of liver function tests in toxicology studies for new drug candidates.
- **Disease Models:** It can be used to assess the degree of liver dysfunction in animal models of liver diseases such as cirrhosis and hepatitis.[3]

Experimental Protocols

Materials and Reagents

- Bromsulphalein (Sulfobromophthalein Sodium) powder
- Sterile Water for Injection or 0.9% Saline
- Heparinized tubes for blood collection
- Centrifuge
- Spectrophotometer
- 0.1 N Sodium Hydroxide (NaOH) solution
- 0.1 N Hydrochloric Acid (HCl) solution

Preparation of 5% Bromsulphalein Solution

To prepare a 5% (w/v) BSP solution, dissolve 5 grams of Bromsulphalein sodium salt in 100 mL of sterile water for injection.[9] Ensure the solution is sterile, for example by filtration through a

0.22 μ m filter, before administration.

Animal Preparation and Dosing

- Fast the animals overnight with free access to water to ensure a basal metabolic state.
- Record the body weight of each animal to accurately calculate the dose.
- Administer 5 mg/kg of the 5% BSP solution intravenously.^{[3][9]} The injection should be given slowly.
- Note the exact time of injection.

Blood Sample Collection

- Collect a pre-injection (blank) blood sample into a heparinized tube.
- At exactly 45 minutes post-injection, collect a second blood sample from a different site into a heparinized tube.^[3] In some protocols, a 30-minute time point is used, particularly in dogs.^{[1][9]}
- Centrifuge the blood samples to separate the plasma.

Spectrophotometric Determination of BSP Retention

- Set up two tubes for each animal: one for the pre-injection (blank) sample and one for the 45-minute post-injection sample.
- To each tube, add an equal volume of plasma and 0.1 N NaOH solution. The alkali will cause the BSP to turn a purple color.
- To a separate "blank" tube for the post-injection sample, add the same volume of plasma and 0.1 N HCl. This will serve to correct for any hemolysis or icterus.
- Set the spectrophotometer to a wavelength of 580 nm.
- Zero the spectrophotometer using the alkalinized pre-injection (blank) sample.
- Read the absorbance of the alkalinized 45-minute post-injection sample.

- The percentage of BSP retention is calculated using a standard curve or by comparing the absorbance to that of a known standard concentration of BSP.

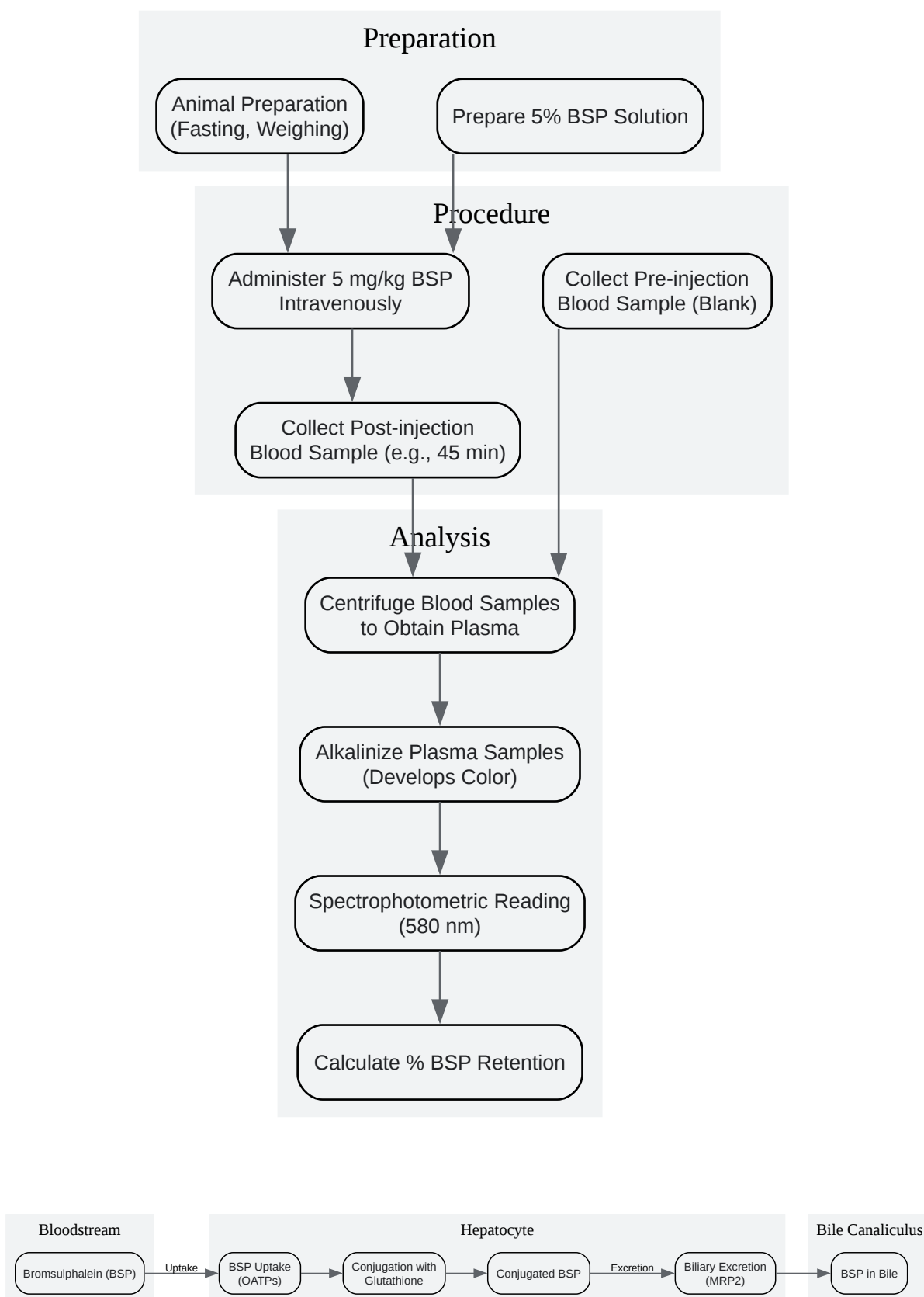
Data Presentation

The quantitative results of the Bromsulphalein retention test are typically presented as the percentage of dye retained in the plasma at a specific time point.

Parameter	Normal Range	Abnormal Range (Indicative of Liver Impairment)	Reference Species
BSP Retention at 45 minutes	< 5%	> 10%	General
BSP Retention at 30 minutes	< 5% - 6%	> 6%	Dog[3][10]
Interpretation	Indicates normal hepatic uptake, conjugation, and excretion.	Suggests impaired liver function. 40-50% retention can be seen in severe liver damage.[3]	-

Visualization

Experimental Workflow of the Bromsulphalein Retention Test



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